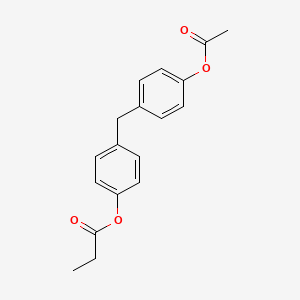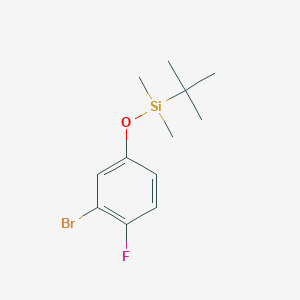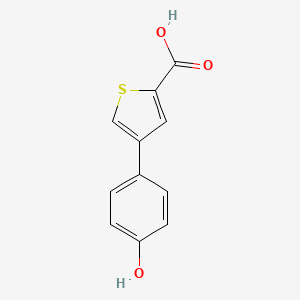
2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzoyl fluoride, 75%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzoyl fluoride, 75% (TFB-75) is a fluorinated organic compound that has found various applications in the scientific research field. It is a colorless, odorless liquid and is miscible with water and most organic solvents. It is a non-flammable, low-toxicity compound that is used in a variety of research applications, including as an inhibitor of enzymes, as an intermediate in organic synthesis, and as a reagent in the synthesis of fluorinated molecules.
Applications De Recherche Scientifique
2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzoyl fluoride, 75% has been used in a variety of scientific research applications. It has been used as an inhibitor of enzymes, including the enzyme acetylcholinesterase. It has also been used as an intermediate in organic synthesis, and as a reagent in the synthesis of fluorinated molecules. It has been used in the synthesis of a variety of compounds, including fluorinated steroids, fluorinated peptides, and fluorinated nucleosides.
Mécanisme D'action
2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzoyl fluoride, 75% has been found to act as an inhibitor of enzymes by binding to the active site of the enzyme and preventing the substrate from binding. This inhibition of enzyme activity can be used to study the function of the enzyme, and to study the effect of inhibitors on the activity of the enzyme.
Biochemical and Physiological Effects
2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzoyl fluoride, 75% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, and to reduce the activity of certain hormones. It has also been found to reduce the production of various proteins, including proteins involved in the immune response. In addition, 2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzoyl fluoride, 75% has been found to reduce the production of inflammatory mediators, such as cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzoyl fluoride, 75% in lab experiments has several advantages. It is a non-flammable, low-toxicity compound that can be used in a variety of research applications. In addition, it is easily synthesized and purified, and has a high yield. One limitation of the use of 2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzoyl fluoride, 75% in lab experiments is that it is not very soluble in water, which can limit its use in aqueous solutions.
Orientations Futures
The use of 2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzoyl fluoride, 75% in scientific research is expected to continue to grow in the future. It is likely to be used as an inhibitor of enzymes in more applications, as well as in the synthesis of more fluorinated molecules. In addition, it is likely to be used in studies of the biochemical and physiological effects of fluorinated compounds. Finally, it is expected that more research will be done on the mechanism of action of 2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzoyl fluoride, 75%, and on the advantages and limitations of its use in lab experiments.
Méthodes De Synthèse
2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzoyl fluoride, 75% is synthesized from the reaction of trifluoromethylbenzene and fluorotrichloromethane in the presence of a base. The reaction is carried out at temperatures of up to 200°C, and the product is purified by distillation. The yield of the reaction is typically high, with yields of up to 97% reported.
Propriétés
IUPAC Name |
2,3,4,5-tetrafluoro-6-(trifluoromethyl)benzoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F8O/c9-3-1(7(13)17)2(8(14,15)16)4(10)6(12)5(3)11 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMNTOWFZZVYDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)C(F)(F)F)C(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[(Dimethylamino)methyl]cyclopropanecarboxylic acid](/img/structure/B6322826.png)

![3-(3-Phenyl-[1,2,4]oxadiazol-5-yl)-benzonitrile](/img/structure/B6322849.png)